1-Amino-9H-pyrido(3,4-b)indole
Overview
Description
1-Amino-9H-pyrido(3,4-b)indole is a heterocyclic aromatic amine that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is structurally characterized by a pyridoindole framework, which consists of a fused pyridine and indole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-9H-pyrido(3,4-b)indole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis is a well-known method where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst to form indole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Amino-9H-pyrido(3,4-b)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1-Amino-9H-pyrido(3,4-b)indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with biological macromolecules such as DNA and proteins.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-9H-pyrido(3,4-b)indole involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, inhibiting the activity of enzymes involved in DNA replication and transcription. It can also bind to specific receptors, modulating their activity and affecting cellular signaling pathways .
Comparison with Similar Compounds
1-Amino-9H-pyrido(3,4-b)indole can be compared with other similar compounds such as:
1-Methyl-9H-pyrido(3,4-b)indole: This compound has a methyl group instead of an amino group, which affects its chemical properties and biological activities.
9H-Pyrido(3,4-b)indole: The parent compound without any substituents, which serves as a reference for understanding the effects of different functional groups.
The uniqueness of this compound lies in its amino group, which imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
9H-pyrido[3,4-b]indol-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVJIUHXFMNMFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184716 | |
Record name | 9H-Pyrido(3,4-b)indole, 1-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30684-41-4 | |
Record name | 9H-Pyrido(3,4-b)indole, 1-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030684414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Pyrido(3,4-b)indole, 1-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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